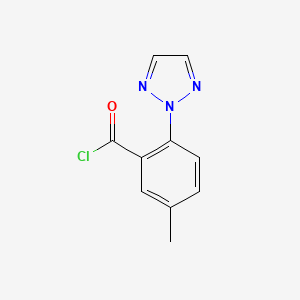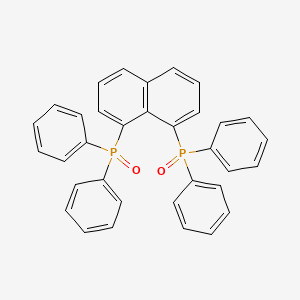
1,8-Bis(diphenylphosphinyl)naphthalene
説明
1,8-Bis(diphenylphosphinyl)naphthalene is a chemical compound with the molecular formula C34H26O2P2 . It is often used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of this compound is a complex process that involves several steps . Unfortunately, the specific details of the synthesis process are not available in the search results.Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. For instance, it can serve as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular weight is 528.53 . Unfortunately, the specific details about its other physical and chemical properties are not available in the search results.科学的研究の応用
Phosphorus Chemistry and Organometallic Compounds
- Triphosphenium Formation: The peri-geometry of the naphthalene-1,8-diyl backbone in 1,8-Bis(diphenylphosphino)naphthalene aids in the formation of triphosphenium iodide through a clean reaction with P2I4. This reaction has implications in the synthesis of phosphorus-containing compounds (Kilian, Slawin, & Woollins, 2006).
- Synthesis of Benzidines: The compound has been used in the synthesis of benzidines, highlighting its role as a useful reagent in organic chemistry. Specifically, Naphthalene-1,8-diylbis(diphenylmethylium) was employed as an oxidant for the synthesis of benzidines via oxidative self-coupling of N,N-dialkylanilines (Saitoh, Yoshida, & Ichikawa, 2006).
Materials Science and Luminescence
- Electroluminescence in Electronics: The compound has been utilized in the development of electroluminescent materials. For example, it was used in the creation of a chelate phosphine oxide EuIII complex, which demonstrated high thermal performance and bright electroluminescence (Xu, Yin, Wang, & Huang, 2008).
- Luminescence in Gold Complexes: Its application in synthesizing luminescent complexes, like 1,8-diaurionaphthalenes, was studied. The reaction with gold compounds led to the formation of unique luminescent materials (Wade, Yakovenko, & Gabbaï, 2010).
Advanced Chemical Synthesis and Reactions
- Boronation Reactions: The boronation of 1,8-Bis(diphenylphosphino)naphthalene has been investigated, leading to the formation of cyclic boronium salts. This study contributes to the understanding of reactions involving boron compounds (Owsianik, Chauvin, Balińska, Wieczorek, Cypryk, & Mikołajczyk, 2009).
- Oxidation Reactions and Structural Analysis: Research into the oxidation reactions of naphthalenediyl-1,8-bis(phosphine oxides) has provided insights into the structural and chemical properties of these oxidized forms (Karaçar, Freytag, Thönnessen, Omelańczuk, Jones, Bartsch, & Schmutzler, 2001).
作用機序
特性
IUPAC Name |
1,8-bis(diphenylphosphoryl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2P2/c35-37(28-17-5-1-6-18-28,29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)38(36,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIEKXYLNHGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316808-41-0 | |
| Record name | 1,8-Bis(diphenylphosphinyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 1,8-bis(diphenylphosphinyl)naphthalene were revealed by X-ray crystallography?
A1: X-ray crystallography of this compound (2f) revealed a strained geometry compared to its bis(phosphine) precursor. The two diphenylphosphinyl groups, located at the 1 and 8 positions of the naphthalene ring, are in close proximity. This proximity leads to steric hindrance and forces the phosphorus atoms to be displaced out of the plane of the naphthalene ring [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)
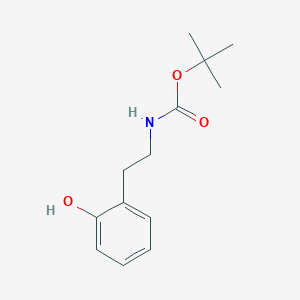


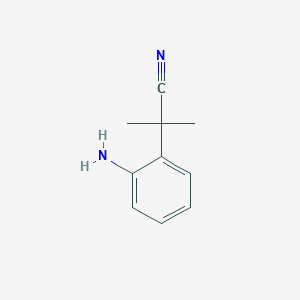
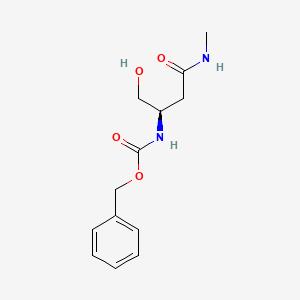



![Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1507256.png)
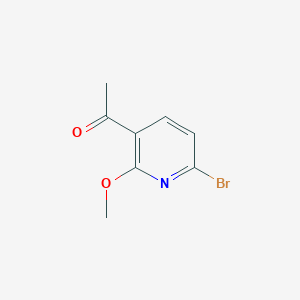
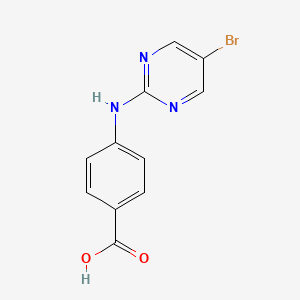
![9-Bromo-12-phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B1507284.png)
